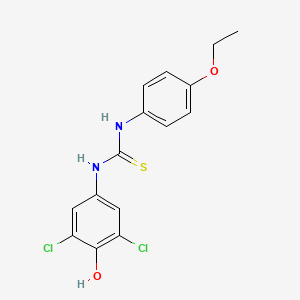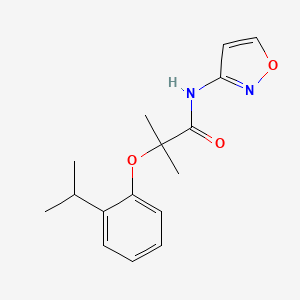![molecular formula C21H23N5O2S B4718982 N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B4718982.png)
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide
説明
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide, also known as NBI-74330, is a small molecule drug that has been extensively studied for its potential therapeutic applications in a variety of diseases. This compound belongs to a class of compounds known as benzimidazoles, which are known to have a wide range of biological activities.
作用機序
The mechanism of action of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide involves the inhibition of specific enzymes and proteins involved in various biological processes. In cancer cells, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide inhibits the activity of PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. In inflammation, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide inhibits the activity of NF-κB, which is involved in the regulation of inflammation. In neurodegenerative diseases, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to have neuroprotective effects by inhibiting the activity of specific enzymes and proteins involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
The advantages of using N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide in lab experiments include its specificity for specific enzymes and proteins, its ability to induce apoptosis and inhibit cell proliferation, and its potential neuroprotective effects. However, the limitations of using N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are many potential future directions for the study of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide. One area of research could focus on the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of research could focus on the development of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. In addition, further studies could investigate the potential neuroprotective effects of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
科学的研究の応用
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme known as poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately cell death. N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation. In addition, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(imidazol-1-ylmethyl)-1-(2-methylpropyl)benzimidazol-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-16(2)13-26-20-9-8-17(24-29(27,28)18-6-4-3-5-7-18)12-19(20)23-21(26)14-25-11-10-22-15-25/h3-12,15-16,24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTLHQRYDCXDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N=C1CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4718899.png)
![3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4718910.png)

![3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4718918.png)
![3-({3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B4718924.png)
![4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718925.png)
![6-bromo-2-(4-methylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4718933.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B4718946.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4718948.png)
![4-(2-chloro-6-fluorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4718954.png)
![2-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B4718963.png)
![1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4718971.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4718976.png)
